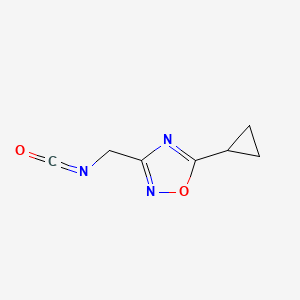![molecular formula C13H12N4 B14305934 [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile CAS No. 122613-33-6](/img/structure/B14305934.png)
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines a pyridine ring, a dimethylamino group, and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out at a temperature range of 120-160°C for 16-20 hours, followed by washing and recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The raw materials used are readily available, and the synthesis process is straightforward, allowing for high productivity and purity. The use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst ensures efficient catalytic reactions and high yields .
化学反応の分析
Types of Reactions
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of complex molecules and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
作用機序
The mechanism of action of [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. In the case of its use in anticancer drugs, the compound inhibits tyrosine kinases, which are enzymes responsible for promoting cancer cell growth and division. By blocking these enzymes, the compound effectively halts the proliferation of cancer cells, leading to their eventual death .
類似化合物との比較
Similar Compounds
Some similar compounds include:
1-(2-Pyridyl)-3-dimethylamino-2-propen-1-one: This compound shares a similar structure and is used as an intermediate in the synthesis of various pharmaceuticals.
3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Another structurally related compound with significant utility in the pharmaceutical industry.
Uniqueness
What sets [3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific anticancer drugs and other complex organic molecules .
特性
CAS番号 |
122613-33-6 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-2-pyridin-4-ylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4/c1-17(2)10-13(7-11(8-14)9-15)12-3-5-16-6-4-12/h3-7,10H,1-2H3 |
InChIキー |
MMLMEECXZDRMKF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=C(C=C(C#N)C#N)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



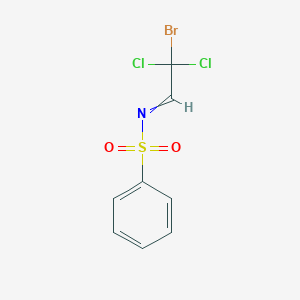
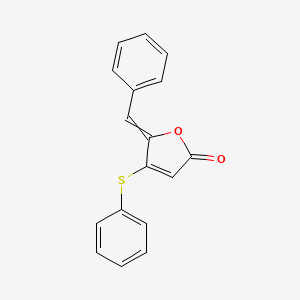

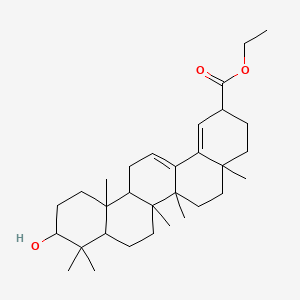
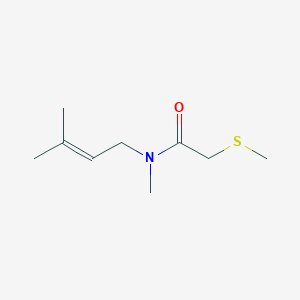
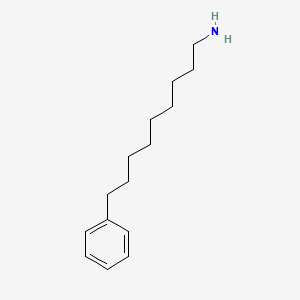
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
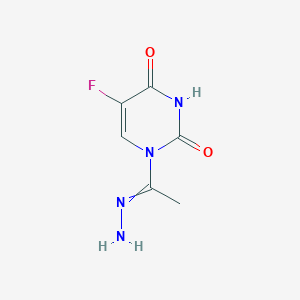
![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
